Ethyl 4-bromo-6-chloronicotinate
CAS No.: 1807221-07-3
Cat. No.: VC7006514
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807221-07-3 |
|---|---|
| Molecular Formula | C8H7BrClNO2 |
| Molecular Weight | 264.5 |
| IUPAC Name | ethyl 4-bromo-6-chloropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 |
| Standard InChI Key | VBSPRZMIFJQURI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(C=C1Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 4-bromo-6-chloronicotinate belongs to the class of nicotinic acid derivatives, distinguished by its substitution pattern on the pyridine ring. The compound’s IUPAC name, ethyl 4-bromo-6-chloropyridine-3-carboxylate, reflects the positions of the halogens and the ester functional group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1807221-07-3 |
| Molecular Formula | |
| Molecular Weight | 264.50 g/mol |
| Exact Mass | 262.935 g/mol |
| PSA (Polar Surface Area) | 39.19 Ų |
| LogP (Partition Coefficient) | 2.67 |
The bromine and chlorine atoms at the 4- and 6-positions introduce steric and electronic effects that influence reactivity. The electron-withdrawing nature of the halogens deactivates the pyridine ring, directing electrophilic substitutions to specific positions. Meanwhile, the ethyl ester group enhances solubility in organic solvents, facilitating its use in cross-coupling reactions .
Synthesis and Manufacturing Approaches
Synthetic Routes
The synthesis of ethyl 4-bromo-6-chloronicotinate typically begins with ethyl 4,6-dichloronicotinate as a precursor. A patented method involves a two-step process:
-
Amination and Protection: Reacting ethyl 4,6-dichloronicotinate with 4-methoxybenzylamine (PMB amine) at 40–60°C yields a protected intermediate, ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate, with yields up to 90% under optimized conditions .
-
Deprotection and Functionalization: Treating the intermediate with trifluoroacetic acid (TFA) removes the PMB group, yielding ethyl 4-amino-6-chloronicotinate. Subsequent bromination at the 4-position introduces the bromine substituent, though specific bromination conditions (e.g., reagent choice, temperature) are critical to achieving high regioselectivity .
Variations in reaction conditions significantly impact yields. For instance, increasing the molar ratio of PMB amine from 1:1 to 2:1 (relative to the dichloronicotinate precursor) reduced yields from 90% to 50%, highlighting the sensitivity of the amination step to stoichiometry .
Challenges in Synthesis
-
Regioselectivity: Competing reactions at the 2- and 4-positions of the pyridine ring can lead to byproducts, necessitating careful control of reaction parameters.
-
Purification: Column chromatography with non-polar solvents (e.g., petroleum ether/ethyl acetate mixtures) is often required to isolate the desired product, adding complexity to large-scale production .
Physicochemical Properties and Stability
Spectroscopic Characterization
-
NMR Spectroscopy: -NMR spectra exhibit characteristic signals for the ethyl ester group (δ 1.3–1.4 ppm for CH, δ 4.3–4.4 ppm for CH) and aromatic protons on the pyridine ring (δ 8.2–8.6 ppm) .
-
Mass Spectrometry: The molecular ion peak at m/z 264.50 confirms the compound’s molecular weight, with fragmentation patterns indicative of Br and Cl loss .
Applications in Pharmaceutical and Agrochemical Synthesis
Drug Discovery
The compound’s halogenated pyridine core is a key motif in kinase inhibitors and antiviral agents. For example:
-
Suzuki-Miyaura Coupling: The bromine atom at the 4-position participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling the introduction of aryl or heteroaryl groups .
-
Nucleophilic Aromatic Substitution: The chlorine at the 6-position can be displaced by amines or alkoxides, facilitating the synthesis of diversely substituted pyridines .
Agrochemical Development
In agrochemistry, ethyl 4-bromo-6-chloronicotinate serves as a precursor to herbicides and insecticides. Its derivatives exhibit activity against pests by interfering with neuronal signaling pathways, though specific mechanisms remain under investigation .
Future Directions and Research Opportunities
-
Green Chemistry: Developing solvent-free or catalytic methods to improve the sustainability of synthesis.
-
Structure-Activity Relationships (SAR): Systematic studies to optimize the compound’s derivatives for enhanced bioactivity.
-
Scale-Up Technologies: Addressing purification challenges through continuous-flow chemistry or advanced crystallization techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume